molecular formula C19H8Cl4N2O2 B2721155 [3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate CAS No. 400075-78-7

[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate

Cat. No. B2721155
CAS RN: 400075-78-7
M. Wt: 438.09
InChI Key: QXNNHGQZJYKKCL-UHFFFAOYSA-N
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Description

Compounds like “[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate” belong to a class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (C≡N). They are often used in the synthesis of other organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds . The reaction conditions are usually mild and tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR spectroscopy . For instance, the presence of a cyano group can be inferred from a characteristic peak in the NMR spectrum .


Chemical Reactions Analysis

The reactivity of similar compounds can be influenced by the presence of functional groups. For example, the presence of a cyano group can promote certain reactions, like alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of a cyano group can influence properties like polarity and reactivity .

Scientific Research Applications

Synthetic Applications and Methodologies

  • Intermediate in Polyhydroxyindolizidine Synthesis : A study demonstrated the use of cyano-containing compounds as intermediates in the synthesis of polyhydroxyindolizidines, highlighting their role in complex organic synthesis processes (Izquierdo et al., 1999).
  • Formation of Pyrazolo[3,4-b]pyridines : Research on the preparation of pyrazolo[3,4-b]pyridines from amino-pyrazoles and α-cyanochalcones, showcases the utility of cyano compounds in the formation of heterocyclic structures (Quiroga et al., 1999).

Biological Activity

  • Antimicrobial Activity : The synthesis and biological evaluation of cyanopyrans, including cyano-substituted pyridines, have shown that some compounds exhibit moderate antimicrobial activity (Bhuva et al., 2015).
  • Potential Biological Applications : Another study reported on the synthesis of indeno[1,2-b]pyridine derivatives with potential biological activities, indicating the broad application scope of cyano-containing compounds in medicinal chemistry (Elossaily, 2007).

Material Science and Catalysis

  • Luminescent Lanthanide Compounds : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, which share structural motifs with cyano-substituted compounds, have been studied for their potential in creating luminescent lanthanide compounds for biological sensing applications (Halcrow, 2005).
  • Photochemical Studies : The study of proton-coupled electron transfer between 4-cyanophenol and photoexcited rhenium(I) complexes contributes to understanding the photochemical properties of cyano-containing compounds, relevant for designing light-responsive materials (Bronner & Wenger, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For instance, if the compound is used as a reagent in a chemical reaction, its mechanism of action could involve donating or accepting electrons to facilitate the formation of new bonds .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, many nitriles are toxic and can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future research directions for a compound like “[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate” could involve exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry .

properties

IUPAC Name

[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8Cl4N2O2/c20-11-5-6-12(15(23)8-11)16-7-4-10(9-24)18(25-16)27-19(26)17-13(21)2-1-3-14(17)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNNHGQZJYKKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate

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